![molecular formula C18H18ClN3O3S B2950208 2-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379971-15-8](/img/structure/B2950208.png)
2-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile, commonly referred to as CSPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CSPC is a member of the piperidine family of compounds and has been found to have a wide variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CSPC is not fully understood, but it is thought to act on the GABAergic system in the brain, which is involved in the regulation of neuronal excitability. CSPC has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
CSPC has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the release of glutamate, a neurotransmitter involved in the development of seizures, and increase the release of GABA, an inhibitory neurotransmitter. CSPC has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
CSPC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been found to have a high degree of selectivity for certain receptors, making it a useful tool for studying specific pathways in the brain.
One limitation of CSPC is its potential toxicity. While it has been found to be relatively safe in animal studies, further research is needed to determine its safety in humans. Additionally, the mechanism of action of CSPC is not fully understood, which may limit its potential applications in scientific research.
Orientations Futures
There are several potential future directions for research on CSPC. One area of focus could be on its potential as a treatment for neurological disorders such as epilepsy and chronic pain. Additionally, further research is needed to determine the safety and efficacy of CSPC in humans. Finally, research could focus on the development of new compounds based on the structure of CSPC, with the goal of identifying compounds with improved selectivity and efficacy.
Méthodes De Synthèse
The synthesis of CSPC involves the reaction of 2-chlorobenzenesulfonyl chloride with piperidine and subsequent reaction with 4-methoxypyridine-2-carbonitrile. The resulting compound is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
CSPC has been found to have a wide range of potential applications in scientific research. It has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and chronic pain. CSPC has also been found to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
2-[[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c19-16-3-1-2-4-17(16)26(23,24)22-9-6-14(7-10-22)13-25-18-11-15(12-20)5-8-21-18/h1-5,8,11,14H,6-7,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZAKFWYSRZIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-Chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2950132.png)
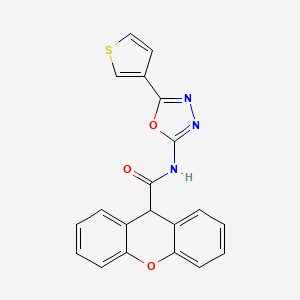
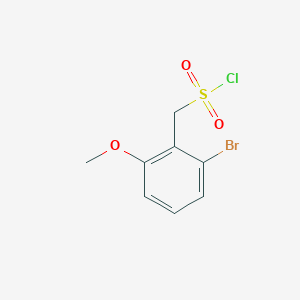
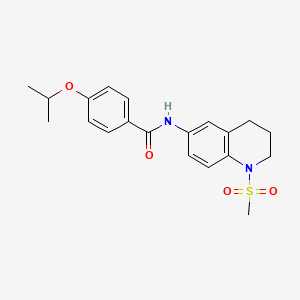
![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2950138.png)

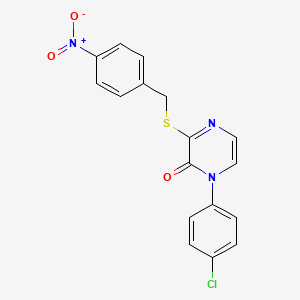


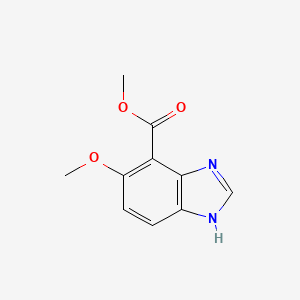
![11-[2-(3,4-Dimethoxyphenyl)ethyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2950146.png)
